1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 3-methylphenyl group and a 4-(trifluoromethyl)phenyl group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 3-methylphenyl isocyanate with 4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The urea group can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including but not limited to:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound may be studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry, where it may serve as a lead compound for drug development.
Industry: In industrial applications, the compound can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
1-(3-Methylphenyl)-3-phenylurea: This compound lacks the trifluoromethyl group, which may result in different chemical and physical properties.
1-(4-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea: The position of the methyl group is different, potentially affecting the compound’s reactivity and interactions.
1-(3-Methylphenyl)-3-[4-(fluoromethyl)phenyl]urea: The trifluoromethyl group is replaced by a fluoromethyl group, which can alter the compound’s properties.
Uniqueness: 1-(3-Methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of both the 3-methylphenyl and 4-(trifluoromethyl)phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in scientific research and industry.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-10-3-2-4-13(9-10)20-14(21)19-12-7-5-11(6-8-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTAFTRKYXNAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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